Tris(4-chlorophenyl) borate
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Overview
Description
Tris(4-chlorophenyl) borate is an aromatic hydrocarbon with the chemical formula C₁₈H₁₂BCl₃O₃ and a molecular weight of 393.456 g/mol . It is known for its crystalline structure and is used in various industrial applications, including as an additive in the production of inks, adhesives, and gasoline .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(4-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 4-chlorophenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the borate ester .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(4-chlorophenyl) borate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form borate esters.
Reduction: Can be reduced to form boron-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .
Scientific Research Applications
Tris(4-chlorophenyl) borate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: Employed in the study of platelet activation and as a staining agent for blood cells in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as an additive in the production of inks, adhesives, and gasoline.
Mechanism of Action
The mechanism of action of tris(4-chlorophenyl) borate involves its interaction with molecular targets through its borate ester functional group. In Suzuki–Miyaura coupling reactions, it acts as a boron reagent, participating in the transmetalation step with palladium catalysts . This interaction facilitates the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Tris(4-chlorophenoxy)borane
- Potassium tetrakis(4-chlorophenyl) borate
- Sodium tetrakis(4-chlorophenyl) borate
Uniqueness
Tris(4-chlorophenyl) borate is unique due to its specific crystalline structure and its ability to act as a versatile reagent in various chemical reactions. Its applications in both industrial and scientific research settings highlight its multifunctional nature .
Properties
IUPAC Name |
tris(4-chlorophenyl) borate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZIIBFQMIXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BCl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348261 |
Source
|
Record name | Tris(4-chlorophenyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7359-58-2 |
Source
|
Record name | Tris(4-chlorophenyl) borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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